Etoperidone

Neuropharmacology Receptor Binding Antidepressant Mechanism

Secure high-purity Etoperidone (≥98%) for your serotonin receptor research. This withdrawn SARI antidepressant serves as an indispensable comparator in binding assays, offering a distinct affinity profile (5-HT2A Ki: 36 nM) unattainable with trazodone or nefazodone. Its well-characterized metabolism to mCPP makes it essential for analytical toxicology method validation. Ensure your studies are powered by a reference standard that delivers the precision and reproducibility critical for receptor pharmacology and forensic applications.

Molecular Formula C19H28ClN5O
Molecular Weight 377.9 g/mol
CAS No. 52942-31-1
Cat. No. B1204206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoperidone
CAS52942-31-1
Synonyms(1,3-(4-m-chlorophenyl-1-piperazinyl)propyl)-3,4-diethyl-delta(2)-1,2,4-triazolin-5-one
etoperidone
etoperidone monohydrochloride
Molecular FormulaC19H28ClN5O
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3
InChIKeyIZBNNCFOBMGTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etoperidone (CAS 52942-31-1): Baseline Procurement Profile for a Withdrawn SARI Antidepressant


Etoperidone is an atypical antidepressant of the phenylpiperazine class, structurally and pharmacologically classified as a serotonin antagonist and reuptake inhibitor (SARI) [1]. Introduced in Europe in 1977 but now designated as 'withdrawn' in regulatory databases, its primary research value lies in its well-defined molecular interactions with serotonergic and adrenergic targets [2]. This compound serves as a key reference tool in neuropharmacology for comparative studies against its closely related analogs, trazodone and nefazodone, and for investigating the pharmacodynamic role of its major active metabolite, meta-chlorophenylpiperazine (mCPP) [3].

Etoperidone: Why 'SARI' Class Designation is Insufficient for Precise Scientific Selection


The SARI (Serotonin Antagonist and Reuptake Inhibitor) class encompasses molecules with superficially similar mechanisms but divergent receptor binding profiles that translate into distinct in vivo pharmacodynamics and safety considerations [1]. For instance, vilazodone is classified as a related multimodal serotonergic antidepressant, yet it functions as a 5-HT1A partial agonist rather than an antagonist, representing a fundamental mechanistic departure from etoperidone [2]. Furthermore, even within the core SARI subgroup (trazodone, nefazodone, etoperidone), differences in receptor affinity ratios and metabolic fate to mCPP preclude simple substitution in research models [3]. Selecting a specific reference standard like etoperidone is critical when the experimental design requires a compound with its precise balance of 5-HT2A antagonism, α1-adrenergic blockade, and weak monoamine transporter inhibition, which is not interchangeable with its analogs [4].

Etoperidone: Quantitative Comparative Evidence Against Trazodone, mCPP, and SARI Analogs


Etoperidone vs. Trazodone: Superior In Vitro Potency at the 5-HT1A Receptor

In a direct comparative study using rat cerebral cortical synaptosomes and [3H]8-OH-DPAT, etoperidone demonstrated a lower inhibition constant (Ki) at the 5-HT1A receptor compared to its closest structural analog, trazodone [1]. This indicates a higher binding affinity for this key serotonergic target. While the clinical significance of this specific difference may be debated, it provides a clear, quantifiable differentiation for researchers studying subtle structure-activity relationships (SAR) within the phenylpiperazine class.

Neuropharmacology Receptor Binding Antidepressant Mechanism 5-HT1A Antagonism

Etoperidone Demonstrates Greater In Vivo 5-HT1A Antagonism vs. Trazodone in Rat Model

Translating in vitro binding to a functional in vivo outcome, etoperidone was more potent than trazodone at blocking 5-HT1A-mediated reciprocal forepaw treading (RFT) induced by the agonist 8-OH-DPAT in reserpinized rats [1]. This behavioral assay is a classical measure of central 5-HT1A antagonistic activity, providing a higher-level differentiation beyond simple receptor affinity.

Behavioral Pharmacology In Vivo Efficacy Antidepressant Screening 5-HT1A Function

Etoperidone's Weak Affinity for Monoamine Transporters Distinguishes it from Primary Reuptake Inhibitors

A key differentiation of etoperidone's polypharmacological profile is its weak, rank-order affinity for monoamine transporters, which is distinct from primary SSRI/SNRI drugs [1]. This data clarifies its classification as a 'multimodal' agent and is essential for interpreting results in assays where SERT inhibition might be a confounding factor. The near 100-fold difference in affinity between its primary receptor target (5-HT2A) and SERT underscores why it is not considered a classical reuptake inhibitor.

Transporter Pharmacology Polypharmacology Off-Target Profiling Serotonin Transporter (SERT)

Etoperidone's High-Order Metabolism to mCPP is a Defining and Conserved Feature of its SAR

Etoperidone undergoes extensive first-pass metabolism primarily via CYP3A4, resulting in <0.01% of the parent drug being excreted unchanged in humans [1]. A major active metabolite, meta-chlorophenylpiperazine (mCPP), is generated, a feature shared with trazodone and nefazodone [2]. This metabolic pathway is a critical experimental variable, as mCPP possesses its own distinct receptor binding profile (e.g., agonist at 5-HT2C) that can confound in vivo interpretation of the parent compound's direct effects [3].

Drug Metabolism Pharmacokinetics CYP3A4 Substrate Active Metabolite mCPP

Etoperidone Hydrochloride Reference Standards: Defined High Purity for Rigorous Assay Validation

For laboratories requiring a certified reference standard for analytical method development, validation, or forensic toxicology, commercially available etoperidone hydrochloride is supplied with a defined minimum purity specification. Reputable vendors like MedChemExpress and InvivoChem offer the compound with a purity of ≥98% . This level of purity, verified by a Certificate of Analysis (CoA), is essential for ensuring the accuracy and reliability of quantitative assays, distinguishing it from lower-grade industrial intermediates.

Analytical Chemistry Reference Standard Purity Specification Method Validation Pharmacopoeia

Etoperidone: Research-Only Application Scenarios Driven by Differentiating Evidence


In Vitro Pharmacological Profiling of the Phenylpiperazine SARI Scaffold

Etoperidone serves as a critical comparator compound in in vitro binding and functional assays aimed at dissecting the structure-activity relationships of the phenylpiperazine class. Its well-characterized, quantifiably distinct affinity profile (e.g., a 20.2 nM Ki at 5-HT1A vs. 23.6 nM for trazodone [1]) and weak transporter binding (890 nM for SERT [2]) make it an essential tool for benchmarking novel SARI derivatives or for defining the molecular signature of this pharmacophore group.

Preclinical Behavioral Pharmacology and Target Engagement Studies

In rodent models of neuropsychiatric disorders, etoperidone's superior in vivo potency at blocking 5-HT1A-mediated behavior (ID50 of 17.4 mg/kg vs. 23.8 mg/kg for trazodone [1]) justifies its use when a clear demonstration of central 5-HT1A antagonism is required. This evidence-based potency advantage allows researchers to use lower doses, potentially minimizing off-target effects related to α-adrenergic blockade and improving the signal-to-noise ratio in behavioral readouts.

Investigating the Pharmacodynamic Role of the mCPP Metabolite

Given that etoperidone is almost completely metabolized (>99.99%) to generate the active metabolite mCPP [2], it is an ideal probe for studying the complex interplay between a parent SARI drug and its active metabolite. This scenario is particularly relevant for forensic toxicology and clinical pharmacology research, where the interpretation of analytical findings must account for the distinct receptor profiles of both the parent and its metabolite. The use of deuterated internal standards like etoperidone-d8 is essential in these bioanalytical studies .

Analytical Method Development and Forensic Toxicology Reference

For clinical, forensic, or quality control laboratories developing and validating quantitative assays (e.g., LC-MS/MS) for the detection of phenylpiperazine antidepressants in biological matrices, etoperidone hydrochloride of ≥98% purity is required as an analytical reference standard . Its use ensures the accuracy, precision, and reproducibility of the analytical method, which is critical for generating legally defensible data in forensic contexts or for ensuring compliance in pharmaceutical quality testing.

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